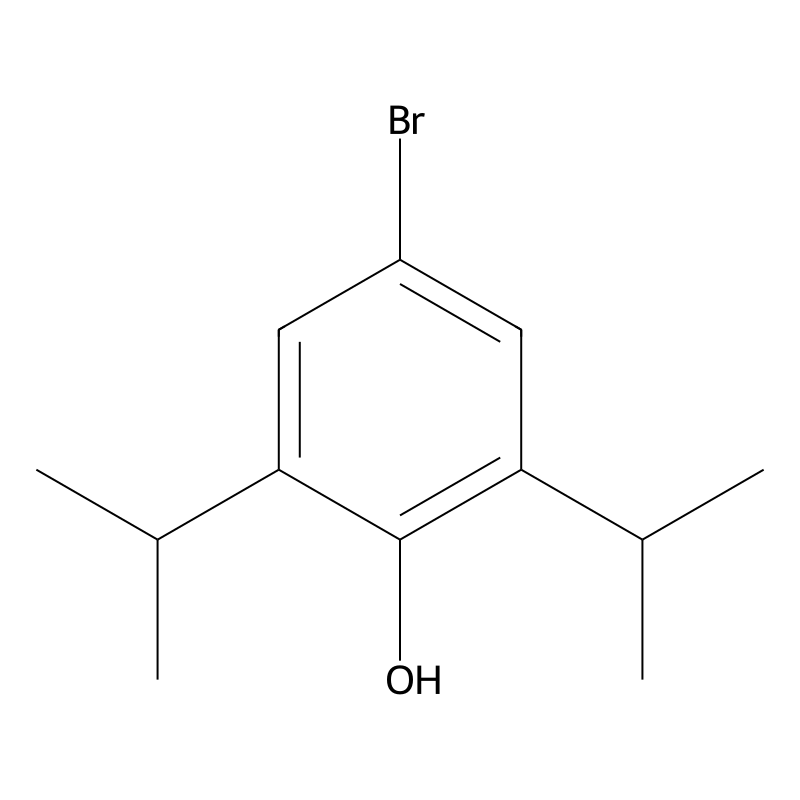

4-Bromo-2,6-diisopropylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

- Friedel-Crafts alkylation of p-bromophenol with isopropyl bromide [].

- Palladium-catalyzed Suzuki-Miyaura coupling reaction [].

These studies also report various characterization techniques employed to confirm the structure and properties of the synthesized compound, such as:

- Nuclear magnetic resonance spectroscopy (NMR) [, ].

- Mass spectrometry (MS) [, ].

- Fourier-transform infrared spectroscopy (FTIR) [].

Potential Applications:

Research explores the potential applications of 4-Br-iPr2-phenol in several scientific areas, including:

- Liquid crystals: Studies investigate the use of 4-Br-iPr2-phenol derivatives in the development of liquid crystals due to their potential mesomorphic properties [].

- Biomedical sciences: Research explores the potential biological activities of 4-Br-iPr2-phenol and its derivatives. However, due to the potential risks associated with some brominated compounds, further research is necessary to determine their safety and efficacy for any specific use [].

4-Bromo-2,6-diisopropylphenol is an organic compound characterized by a bromine atom and two isopropyl groups attached to a phenolic ring. Its molecular formula is C13H17BrO, and it features a hydroxyl group (-OH) that contributes to its chemical reactivity and biological activity. The presence of the bromine atom enhances the compound's electrophilic properties, making it a useful intermediate in various chemical syntheses.

4-Bromo-2,6-diisopropylphenol can undergo several types of reactions:

- Electrophilic Aromatic Substitution: The bromine substituent can facilitate further substitutions on the aromatic ring, allowing for the introduction of other functional groups.

- Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic reactions, potentially leading to the formation of ethers or esters.

- Reduction Reactions: The compound can be reduced to yield corresponding alcohols or other derivatives.

These reactions make 4-bromo-2,6-diisopropylphenol a versatile building block in organic synthesis.

Research has indicated that 4-bromo-2,6-diisopropylphenol possesses significant biological activities, particularly as an antioxidant. It has been shown to scavenge free radicals and exhibit protective effects against oxidative stress. Additionally, compounds structurally related to 4-bromo-2,6-diisopropylphenol have been studied for their potential therapeutic applications in areas such as cancer treatment and neuroprotection due to their ability to modulate oxidative pathways .

The synthesis of 4-bromo-2,6-diisopropylphenol typically involves:

- Bromination of 2,6-diisopropylphenol: This can be achieved using bromine or brominating agents in an appropriate solvent.

- Friedel-Crafts Alkylation: This method can also be employed to introduce the isopropyl groups onto the phenolic ring prior to bromination .

Various protocols exist for optimizing yield and purity during these synthesis steps.

4-Bromo-2,6-diisopropylphenol finds applications in:

- Pharmaceuticals: As a precursor in the synthesis of anesthetics and other therapeutic agents.

- Chemical Research: It serves as an intermediate for developing new compounds with potential biological activities.

- Material Science: Its derivatives are explored for use in polymers and other materials due to their unique chemical properties.

Studies have indicated that 4-bromo-2,6-diisopropylphenol interacts with various biological targets. Its antioxidant properties have been linked to its ability to modulate cellular signaling pathways associated with oxidative stress. Furthermore, its structural analogs have been investigated for their interactions with enzymes and receptors relevant to pharmacological activity .

Several compounds are structurally similar to 4-bromo-2,6-diisopropylphenol. These include:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Chloro-2,6-diisopropylphenol | Chlorine instead of bromine | Different reactivity patterns |

| 4-Iodo-2,6-diisopropylphenol | Iodine substituent | Enhanced lipophilicity |

| 2,6-Diisopropylphenol (Propofol) | No halogen substituent | Widely used as an anesthetic |

Each of these compounds exhibits unique reactivity and biological activity profiles due to variations in their substituents. For instance, while 4-bromo-2,6-diisopropylphenol is notable for its antioxidant properties, its chloro and iodo analogs may exhibit different pharmacological effects based on their halogen substituents.